molecular formula C23H19FN2O3S B6456442 3-{2-[(cyclopropylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one CAS No. 2549012-88-4

3-{2-[(cyclopropylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one

Cat. No.: B6456442
CAS No.: 2549012-88-4
M. Wt: 422.5 g/mol
InChI Key: YMLDSRCLZXPPRP-UHFFFAOYSA-N
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Description

This compound belongs to a class of coumarin-thiazole hybrids, which are of significant interest in medicinal and agrochemical research due to their diverse bioactivities. The structure comprises a coumarin core (8-methoxy-2H-chromen-2-one) fused with a thiazole ring substituted at position 2 with a cyclopropylmethyl and 2-fluorophenyl amino group.

Synthesis typically involves:

Formation of 3-acetyl-8-methoxy-2H-chromen-2-one via condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate under piperidine catalysis .

Bromination to yield 3-(bromoacetyl)-8-methoxy-2H-chromen-2-one.

Cyclization with a thiourea derivative containing cyclopropylmethyl and 2-fluorophenyl groups to form the thiazole ring .

Key spectral features include:

  • IR: Peaks for C=O (1761–1669 cm⁻¹), C=N (1598–1550 cm⁻¹), and N-H (3311–3588 cm⁻¹) .
  • ¹H NMR: Aromatic protons (δ 6.65–7.93 ppm), methoxy singlet (~δ 3.9), and cyclopropylmethyl protons (δ 0.5–1.5) .

Properties

IUPAC Name

3-[2-[N-(cyclopropylmethyl)-2-fluoroanilino]-1,3-thiazol-4-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-28-20-8-4-5-15-11-16(22(27)29-21(15)20)18-13-30-23(25-18)26(12-14-9-10-14)19-7-3-2-6-17(19)24/h2-8,11,13-14H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLDSRCLZXPPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)N(CC4CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The 8-methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in the ECHEMI analog.
  • Steric and Lipophilic Effects : The cyclopropylmethyl group introduces steric bulk and lipophilicity compared to simpler aryl substituents (e.g., 4-chlorophenyl in 4b), which may enhance membrane permeability but reduce solubility .
  • Fluorine Substitution: The 2-fluorophenyl group in the target compound offers improved metabolic stability over non-fluorinated analogs, a feature critical for drug design .
Physicochemical and Spectral Comparisons
  • Melting Points : Fluorinated compounds (e.g., target) often exhibit higher melting points than chloro or methoxy derivatives due to stronger intermolecular interactions (e.g., C-F⋯H hydrogen bonds) .
  • ¹H NMR Shifts : The fluorine atom in the target compound causes deshielding of adjacent aromatic protons (δ ~7.2–7.8) compared to chloro analogs (δ ~7.0–7.5) .

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